1-Allyl-2,4-dimethoxybenzene
Overview
Description
1-Allyl-2,4-dimethoxybenzene, also known as osmorhizol, is an organic compound with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol . This compound is characterized by the presence of an allyl group and two methoxy groups attached to a benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
1-Allyl-2,4-dimethoxybenzene can be synthesized through several methods, including the Friedel-Crafts alkylation reaction. This reaction involves the alkylation of 1,4-dimethoxybenzene with allyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) . The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
1-Allyl-2,4-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to yield the corresponding saturated compounds.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur at the benzene ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ typically yields carboxylic acids, while reduction with H₂/Pd results in the formation of saturated hydrocarbons.
Scientific Research Applications
1-Allyl-2,4-dimethoxybenzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-allyl-2,4-dimethoxybenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, with the benzene ring attacking the electrophile to form a sigma complex. This intermediate then undergoes deprotonation to restore aromaticity .
In biological systems, the compound’s mechanism of action may involve its interaction with cellular membranes and enzymes, leading to its observed biological effects. Further research is needed to fully elucidate these mechanisms.
Comparison with Similar Compounds
1-Allyl-2,4-dimethoxybenzene can be compared with other similar compounds, such as:
Eugenol (2-methoxy-4-(2-propenyl)phenol): Both compounds contain an allyl group and methoxy groups, but eugenol has a hydroxyl group instead of a second methoxy group.
Estragole (4-allylanisole): Similar to this compound, estragole contains an allyl group and a methoxy group, but it lacks the second methoxy group.
4-Allyl-1,2-dimethoxybenzene: This isomer differs in the position of the methoxy groups on the benzene ring.
Properties
IUPAC Name |
2,4-dimethoxy-1-prop-2-enylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-4-5-9-6-7-10(12-2)8-11(9)13-3/h4,6-8H,1,5H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLYHZSHPUFYAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC=C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70190467 | |
Record name | Benzene, 1-allyl-2,4-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70190467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3698-23-5 | |
Record name | Osmorhizole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3698-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-allyl-2,4-dimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003698235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-allyl-2,4-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70190467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Osmorhizole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040356 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-allyl-2,4-dimethoxybenzene in the essential oil composition of Anthriscus cerefolium?
A1: this compound is a significant component of the essential oil derived from Anthriscus cerefolium (chervil), although its concentration can vary. Studies have shown that it is the second most abundant compound in the oil, after estragole (methyl chavicol). [, ] For instance, in one study, the essential oil of Anthriscus cerefolium collected in Turkey contained 15.15% this compound. [] Interestingly, the ratio of estragole to this compound can differ depending on the part of the plant and its growth stage. []
Q2: Has this compound been investigated for its interaction with insect olfactory systems?
A2: Yes, research suggests that this compound, particularly when combined with 2-allyl-1,3-dimethoxybenzene, can interfere with the antennal responses of male gypsy moths (Lymantria dispar) to their pheromone. [] Electroantennogram (EAG) recordings demonstrated a short-term inhibitory effect on the moths' ability to detect pheromone plumes when exposed to a mixture containing these compounds. [] This highlights the potential of this compound and related compounds in disrupting insect olfactory perception, possibly leading to novel pest control strategies.
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